molecular formula C18H24N2O3S B2936574 N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-69-7

N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2936574
CAS RN: 898419-69-7
M. Wt: 348.46
InChI Key: XAXLLJXYCKWVEZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

The compound is involved in the synthesis of cycloalkylpyrroloquinolines, which have shown promising anticonvulsant activity. A key preparative step is the Fischer indole reaction, yielding compounds that have been tested in rat maximal electroshock for anticonvulsant properties. Compounds derived from this chemical structure, such as 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta[4,5]pyrrolo[3,2,1-ij]quinoline and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta[4,5]pyrrolo[3,2,1-ij]quinoline-6-carboxamide, demonstrated significant efficacy with ED50's of 12.5 and 12.9 mg/kg po, respectively (Stanton & Ackerman, 1983).

Biological Active Sulfonamide-based Hybrid Compounds

The compound falls under the category of sulfonamide hybrids, known for their wide range of pharmacological activities including antibacterial, anti-carbonic anhydrase, and antitumor activities. These hybrids incorporate various organic compounds to produce significant biological effects. Recent advances in two-component sulfonamide hybrids have shown substantial progress in designing and developing these agents with enhanced biological activity (Ghomashi et al., 2022).

Catalytic Applications

In the realm of catalysis, the compound's derivatives have been utilized in cycloauration reactions, facilitating the formation of metallacyclic complexes. These complexes exhibit low activity against P388 murine leukaemia cells, suggesting potential for further exploration in medicinal chemistry applications. The process of cycloauration with H[AuCl(4)] highlights the versatile reactivity and potential for developing novel therapeutic agents (Kilpin et al., 2008).

Anticancer Activity

There is ongoing research into the anticancer properties of derivatives of this compound. Novel methodologies for synthesizing distinctively substituted systems have been explored, with some derivatives showing promising cytotoxicity against various cancer cell lines. This includes lung, breast, and colon cancer cells, highlighting the compound's potential as a cornerstone for developing new anticancer drugs (Behbehani et al., 2020).

properties

IUPAC Name

N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-17-8-7-13-11-16(12-14-9-10-20(17)18(13)14)24(22,23)19-15-5-3-1-2-4-6-15/h11-12,15,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXLLJXYCKWVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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